(-)-Isopulegol
Overview
Description
Neoisopulegol is a natural product found in Xenophyllum poposum and Corymbia citriodora with data available.
Scientific Research Applications
Antiedematogenic and Anti-Inflammatory Activity
- Antiedematogenic and Anti-Inflammatory Properties : Ramos et al. (2020) explored the antiedematogenic and anti-inflammatory activities of isopulegol in rodent models. The study found that isopulegol reduced acute inflammatory activity, significantly inhibited edematogenic activity, and reduced chronic inflammatory processes. This suggests its potential for pharmacological applications in inflammation treatment (Ramos et al., 2020).
Cyclodextrin Complexes for Increased Solubility and Bioavailability
- Improved Solubility and Bioavailability : Menezes et al. (2016) conducted a study on the formation of isopulegol and cyclodextrin complexes. Their research showed that complexes formed through certain methods indicated a trend towards new solid phases, suggesting enhanced solubility and bioavailability of isopulegol (Menezes et al., 2016).
Applications in Transdermal Drug Delivery
- Enhancement of Drug Permeation : Chen et al. (2015) investigated the use of isopulegol decanoate as a permeation enhancer in transdermal drug delivery systems. The study found that isopulegol decanoate effectively increased the in-vitro and in-vivo percutaneous permeation of drugs, indicating its utility in transdermal patches (Chen et al., 2015).
Antinociceptive and Analgesic Properties
- Analgesic and Antinociceptive Effects : Próspero et al. (2018) revealed that isopulegol exhibited significant antinociceptive effects in various animal models. The study suggested that these effects might involve muscarinic receptors, the opioid system, and the L-arginine/nitric oxide/cGMP pathway (Próspero et al., 2018).
Synthesis and Application in Pharmaceutical Industry
- Synthesis for Bioactive Agents : Le & Szakonyi (2021) highlighted the role of isopulegol as a starting material in the total synthesis of bioactive agents. Its versatility and abundance make it avaluable resource in the synthesis of various terpenoids used in the pharmaceutical industry (Le & Szakonyi, 2021).
Modulation of Glucose Metabolism
- Antidiabetic Effect : Kalaivani and Sankaranarayanan (2019) studied the antidiabetic effects of isopulegol in rats. The results showed that isopulegol improved insulin secretion and glucose tolerance, indicating its potential as an antidiabetic agent (Kalaivani & Sankaranarayanan, 2019).
Dental Applications
- Potential in Dentistry : Sousa et al. (2020) conducted an in silico study to explore the therapeutic activities of isopulegol relevant to dentistry. The compound showed potential as a mucomembranous, anti-inflammatory, antiparasitic, and antifungal agent, suggesting its application in dental care (Sousa et al., 2020).
Industrial Applications
- Usage in Fine Chemicals Synthesis : Utami et al. (2020) investigated the conversion of citronellal to isopulegol using various catalysts. The study highlighted isopulegol's role as an intermediate in synthesizing fine chemicals, underscoring its industrial significance (Utami et al., 2020).
Properties
{ "Design of the Synthesis Pathway": "The synthesis of (-)-Isopulegol can be achieved through a multistep synthesis starting from commercially available starting materials.", "Starting Materials": [ "Limonene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Limonene is reacted with sodium borohydride in methanol to yield (-)-menthol.", "(-)-Menthol is then reacted with chloroacetic acid in the presence of sodium hydroxide to form (-)-menthyl chloroacetate.", "The (-)-menthyl chloroacetate is then hydrolyzed with aqueous hydrochloric acid to form (-)-menthol.", "The (-)-menthol is then oxidized with sodium hypochlorite in the presence of sodium bicarbonate to form (-)-isopulegol.", "The (-)-isopulegol is isolated and purified by extraction with water and drying over sodium chloride." ] } | |
CAS No. |
89-79-2 |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
ZYTMANIQRDEHIO-UTLUCORTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(=C)C |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C |
Appearance |
Solid powder |
boiling_point |
216.00 to 218.00 °C. @ 760.00 mm Hg |
density |
0.904-0.913 |
melting_point |
78 °C |
50373-36-9 59905-53-2 89-79-2 |
|
physical_description |
Liquid Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odou |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
slightly soluble in water; soluble in oils miscible (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isopulegol; AI3-02176; AI3 02176; AI302176 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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